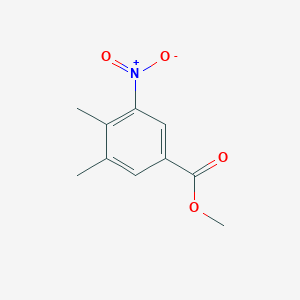

3,4-Dimethyl-5-nitro-benzoic acid methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dimethyl-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6-4-8(10(12)15-3)5-9(7(6)2)11(13)14/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGVGTSXRRNQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Scaffold Utility of Methyl 3,4 Dimethyl 5 Nitrobenzoate

Synthesis of Amino-Substituted Benzoate Derivatives via Nitro Reduction

The conversion of the nitro group to an amino group is a fundamental and highly efficient transformation, yielding methyl 5-amino-3,4-dimethylbenzoate. This amino derivative is a crucial intermediate, as the primary amine can be further functionalized. Various established methods for the reduction of aromatic nitro compounds are applicable to this specific substrate.

Catalytic hydrogenation is a widely employed and clean method for this purpose. The reaction typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on a carbon support (Pd/C), in a suitable solvent like methanol (B129727) or ethanol. sciencemadness.org This method is known for its high yields and the straightforward isolation of the product. sciencemadness.org

Another common approach involves the use of metals in acidic media. For instance, iron powder in the presence of an acid like hydrochloric acid or acetic acid is an effective reducing system for nitroarenes. Tin or zinc in acidic conditions can also be utilized for this transformation. Additionally, reducing agents like sodium dithionite (B78146) can be effective for the reduction of nitro groups, particularly if the ester functionality is sensitive to other conditions. sciencemadness.org

The general reaction scheme for the reduction is presented below:

Figure 1: Reduction of Methyl 3,4-Dimethyl-5-Nitrobenzoate

(Note: This is a representative image. The actual structure of Methyl 3,4-Dimethyl-5-Nitrobenzoate should be inferred from the name.)

Below is a table summarizing common reduction methods applicable to nitrobenzoates.

| Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

| H₂, Pd/C | Methanol | Atmospheric or >3 bar pressure | Quantitative | sciencemadness.org |

| Fe, HCl/AcOH | Ethanol/Water | Reflux or Sonication | Good to High | sciencemadness.org |

| Na₂S₂O₄ | aq. NaOH/NH₃ | - | Good | sciencemadness.org |

Transformations of the Carboxylic Ester Moiety

The methyl ester group of 3,4-dimethyl-5-nitro-benzoic acid methyl ester provides another handle for derivatization, allowing for the synthesis of carboxylic acids, different esters, and amides.

Preparation of Corresponding Benzoic Acid Analogues

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,4-dimethyl-5-nitrobenzoic acid, is a straightforward and high-yielding reaction. This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. orgsyn.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion. The resulting carboxylate salt is then protonated in a subsequent step by the addition of a strong acid, like hydrochloric acid, to yield the final carboxylic acid. orgsyn.org

The reaction must be carefully controlled, as prolonged heating in strong base can sometimes lead to unwanted side reactions. orgsyn.org Acid-catalyzed hydrolysis is also a viable method, where the ester is heated with an aqueous acid. This reaction is reversible and typically requires a large excess of water to drive the equilibrium towards the products.

The general scheme for the saponification is as follows:

Methyl 3,4-dimethyl-5-nitrobenzoate + NaOH(aq) → Sodium 3,4-dimethyl-5-nitrobenzoate + Methanol

Sodium 3,4-dimethyl-5-nitrobenzoate + HCl(aq) → 3,4-Dimethyl-5-nitrobenzoic acid + NaCl

A study on the hydrolysis of methyl m-nitrobenzoate reported yields of 90-96% for the crude acid after saponification and acidification. orgsyn.org

Transesterification Reactions and Their Mechanistic Aspects

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general equilibrium for this reaction is:

RCOOCH₃ + R'OH ⇌ RCOOR' + CH₃OH

In acid-catalyzed transesterification, a proton source (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the ester, increasing its electrophilicity. A molecule of the new alcohol (R'OH) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the new ester is formed.

Base-catalyzed transesterification is initiated by a strong base (e.g., sodium methoxide, sodium ethoxide), which deprotonates the alcohol (R'OH) to form a more potent nucleophile, the alkoxide (R'O⁻). This alkoxide then attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate which subsequently collapses, eliminating the methoxide ion (CH₃O⁻) to form the new ester. To drive the reaction to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol as it is formed.

While specific studies on the transesterification of methyl 3,4-dimethyl-5-nitrobenzoate are not prevalent, the principles are fundamental in organic chemistry and are widely applied in processes like the preparation of fatty acid methyl esters (FAMEs) for analysis. nih.govsigmaaldrich.comnih.gov

Amidation Reactions and Derivative Synthesis

The methyl ester can be converted into a wide array of amides by reaction with primary or secondary amines. This transformation is important for building peptide-like linkages or for introducing nitrogen-containing functionalities.

A direct method for amidation involves heating the ester with the desired amine. However, this reaction is often slow and requires high temperatures. The efficiency can be significantly improved by using catalysts. For instance, heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have been shown to be highly effective for the direct amidation of various esters, including methyl benzoate, with amines under solvent-free conditions. researchgate.net

Alternatively, a two-step classical approach is highly reliable. First, the ester is hydrolyzed to the corresponding carboxylic acid, as described in section 4.2.1. The carboxylic acid is then activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with an amine to form the desired amide in high yield.

Application as a Chemical Building Block in Organic Synthesis

The presence of three distinct functional groups—nitro, ester, and the aromatic ring with methyl substituents—makes methyl 3,4-dimethyl-5-nitrobenzoate a valuable building block in organic synthesis. nih.govfrontiersin.org The diverse reactivity of these groups can be harnessed to construct a wide range of more complex molecules.

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the latter is less common for this substitution pattern. More importantly, the nitro group can be reduced to an amine, which then acts as a powerful ortho-, para-directing group in subsequent electrophilic aromatic substitutions, or it can be converted into a diazonium salt, a gateway to numerous other functionalities.

The ester group, as detailed previously, can be converted to acids, other esters, or amides. The carboxylic acid derivative can participate in various condensation reactions. The interplay between these functional groups allows for a programmed, stepwise synthesis of highly substituted aromatic compounds.

Intermediate for Pharmaceutical Compound Synthesis

Substituted nitrobenzoates and their derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). frontiersin.org The transformation of the nitro group into an amino group is a key step in the synthesis of many drugs.

For example, structurally related compounds serve as precursors in the synthesis of important pharmaceuticals. A derivative, 3-amino-4-butyrylamino-5-methyl-benzoic acid methyl ester, is a known intermediate in the synthesis of telmisartan, a widely used angiotensin II receptor blocker for treating hypertension. nih.gov Furthermore, other nitrobenzoate derivatives, such as methyl 3-carboxy-5-nitrobenzoate, are crucial for preparing iodinated X-ray contrast media. nih.gov The antifungal potential of 3-methyl-4-nitrobenzoate derivatives has also been a subject of investigation, highlighting the relevance of this structural motif in drug discovery. researchgate.net The amino-dimethylbenzoate core, accessible from the title compound, is also found in intermediates for other drug syntheses. These examples underscore the strategic importance of methyl 3,4-dimethyl-5-nitrobenzoate as a starting material for generating molecular complexity in the pharmaceutical industry.

Precursor for Agrochemical Development

Substituted nitroaromatic compounds, including nitrobenzoic acid esters, serve as crucial intermediates in the development of modern agrochemicals. While specific public-domain research detailing the direct application of methyl 3,4-dimethyl-5-nitrobenzoate in commercial agrochemicals is not extensively documented, the utility of closely related structural analogs points to its potential in this sector. Isomeric compounds such as 3-nitro-4-methyl benzoic acid methyl ester are utilized in the production of pesticides and herbicides, contributing to the development of effective crop protection solutions. chemimpex.com The presence of the nitro group and the ester functionality allows for a variety of chemical modifications to tailor the biological activity of the final product. chemimpex.com

The general strategy involves using the nitrobenzoate core as a building block. The functional groups can be modified to introduce specific toxophores or to adjust the molecule's physicochemical properties, such as solubility and environmental persistence. For instance, the reduction of the nitro group to an amine is a common and pivotal transformation, yielding an amino-benzoate derivative that can serve as a precursor to a wide range of active ingredients.

Table 1: Role of Related Nitrobenzoate Derivatives in Agrochemical Synthesis

| Compound Class | Functional Groups | Potential Agrochemical Application | Key Transformation |

| Nitrobenzoic Acid Esters | Nitro, Methyl Ester | Precursors for herbicides and pesticides chemimpex.com | Modification of functional groups to enhance biological activity chemimpex.com |

| Substituted Benzoate Esters | Ester, Various Ring Substituents | Foundational building blocks for pesticides | Tailoring of molecular structure to optimize performance |

| Methyl 3-methyl-4-nitrobenzoate | Nitro, Methyl Ester, Methyl | Intermediate in the production of various agrochemicals chemicalbook.com | Utilization of nitro and ester groups as reactive sites for synthesis chemicalbook.com |

Scaffold Design for Heterocyclic Compounds

The structure of methyl 3,4-dimethyl-5-nitrobenzoate makes it a suitable scaffold for the synthesis of diverse heterocyclic compounds. The term "scaffold" refers to a core molecular framework upon which additional chemical moieties can be built to generate a library of new compounds. The reactive sites on the molecule—the nitro group, the ester, and the aromatic ring—allow for stepwise and controlled modifications.

Research on related nitrobenzoic acid derivatives demonstrates their role as starting materials for five and six-membered heterocyclic rings. nahrainuniv.edu.iq For example, acid hydrazides derived from nitrobenzoic acids can be used to synthesize heterocycles like 1,3,4-oxadiazoles, pyrazoles, and pyridazinones. nahrainuniv.edu.iq The synthesis of polyfunctional scaffolds, such as 3-methyl-4-nitro-5-heteroarylethenylisoxazoles, highlights how nitro-containing aromatic structures can be used to generate molecular diversity. semanticscholar.org

The typical synthetic approach involves leveraging the existing functional groups to construct a new ring system. For example:

Reduction of the Nitro Group: The nitro group can be reduced to an amine. This new amino group, positioned ortho or meta to the ester, can then participate in cyclization reactions with bifunctional reagents to form fused heterocyclic systems.

Modification of the Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide or a hydrazide. These new functionalities provide handles for subsequent cyclization reactions.

The strategic placement of the dimethyl and nitro substituents on the benzoic acid framework influences the regiochemistry of subsequent reactions, allowing for the targeted design of specific heterocyclic architectures.

Multi-Step Synthesis of Complex Molecular Architectures

Methyl 3,4-dimethyl-5-nitrobenzoate is a valuable intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. whatcomdigitalcommons.org Its utility stems from the ability to selectively and sequentially modify its functional groups. General principles of multi-step synthesis involving related compounds, such as methyl m-nitrobenzoate, illustrate common synthetic pathways. truman.edutruman.edu

A typical multi-step synthesis could involve the following key transformations:

Nitro Group Reduction: As a primary step, the reduction of the nitro group to an amine is a cornerstone transformation in aromatic chemistry. This is often achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe or Sn in HCl). This step dramatically alters the electronic properties of the ring and introduces a nucleophilic site for further reactions.

Ester Group Manipulation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This acid can then be converted into an acid chloride or activated for amide bond formation, linking the scaffold to other molecular fragments.

Further Derivatization: The resulting amino- or carboxyl- functionalities can be used in a variety of subsequent reactions, including diazotization, acylation, and condensation reactions, to build more complex molecular structures.

This stepwise approach allows chemists to introduce a wide range of functionalities and build molecular complexity, leading to the synthesis of novel compounds for various applications, including pharmaceuticals and materials science.

Table 2: Illustrative Multi-Step Synthesis Pathway

| Step | Reaction | Reagents | Intermediate Product | Purpose |

| 1 | Nitro Group Reduction | H₂, Pd/C or Fe/HCl | Methyl 3,4-dimethyl-5-aminobenzoate | Introduce an amino group for further functionalization |

| 2 | Ester Hydrolysis | NaOH, then H₃O⁺ | 3,4-dimethyl-5-aminobenzoic acid | Convert ester to carboxylic acid for amide coupling |

| 3 | Amide Coupling | R-NH₂, DCC/HOBt | N-substituted-3,4-dimethyl-5-aminobenzamide | Introduce a new substituent (R-group) and form an amide linkage |

| 4 | Cyclization (example) | Phosgene or equivalent | Benzodiazepine or other heterocyclic derivative | Form a new heterocyclic ring system |

Advanced Spectroscopic Elucidation and Structural Analysis of the Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,4-Dimethyl-5-nitro-benzoic acid methyl ester, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals and to map the connectivity within the molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of 3,4-Dimethyl-5-nitro-benzoic acid methyl ester is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The two aromatic protons, being in different chemical environments, would likely appear as two singlets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The electron-withdrawing nature of the nitro group and the ester functionality would deshield these protons, shifting them to a lower field.

The three methyl groups would each give rise to a singlet in the upfield region of the spectrum. The two methyl groups attached to the aromatic ring are expected to resonate at slightly different chemical shifts, likely in the range of 2.2 to 2.6 ppm, due to their proximity to the other substituents. The methyl group of the ester functionality would be the most upfield, typically appearing around 3.9 ppm.

Predicted ¹H NMR Data for 3,4-Dimethyl-5-nitro-benzoic acid methyl ester

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Singlet |

| Aromatic-H | 7.5 - 8.5 | Singlet |

| Ar-CH₃ | 2.2 - 2.6 | Singlet |

| Ar-CH₃ | 2.2 - 2.6 | Singlet |

| O-CH₃ | ~3.9 | Singlet |

This table is based on theoretical predictions and data from structurally similar compounds.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 3,4-Dimethyl-5-nitro-benzoic acid methyl ester, a total of 10 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The carbonyl carbon of the ester group would be the most downfield signal, typically appearing in the range of 160-170 ppm. The aromatic carbons would resonate between 120 and 150 ppm. The carbon atoms directly attached to the nitro and ester groups would be the most deshielded within this region. The two methyl carbons attached to the aromatic ring would have chemical shifts in the range of 15-25 ppm, while the methyl ester carbon would be found further downfield, around 52 ppm.

Predicted ¹³C NMR Data for 3,4-Dimethyl-5-nitro-benzoic acid methyl ester

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 160 - 170 |

| Aromatic-C | 120 - 150 |

| Aromatic-C | 120 - 150 |

| Aromatic-C | 120 - 150 |

| Aromatic-C | 120 - 150 |

| Aromatic-C | 120 - 150 |

| Aromatic-C | 120 - 150 |

| Ar-CH₃ | 15 - 25 |

| Ar-CH₃ | 15 - 25 |

| O-CH₃ | ~52 |

This table is based on theoretical predictions and data from structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To confirm the assignments made from the one-dimensional NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. In the case of 3,4-Dimethyl-5-nitro-benzoic acid methyl ester, COSY would be expected to show no cross-peaks between the aromatic protons as they are predicted to be singlets. However, it would be useful to confirm the absence of any unexpected long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC would be instrumental in definitively assigning the chemical shifts of the protonated aromatic carbons and the methyl carbons by linking them to their corresponding proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentational Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 3,4-Dimethyl-5-nitro-benzoic acid methyl ester. This precise mass measurement allows for the unambiguous determination of the molecular formula. The calculated exact mass for C₁₀H₁₁NO₄ is 209.0688 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragment ions provides valuable information about the structure of the parent molecule and its fragmentation pathways.

For 3,4-Dimethyl-5-nitro-benzoic acid methyl ester, several characteristic fragmentation pathways can be predicted. The initial fragmentation might involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to the formation of a stable acylium ion. Another likely fragmentation would be the loss of the nitro group (-NO₂). Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the acylium ion or cleavage of the methyl groups from the aromatic ring.

Predicted Fragmentation Data for 3,4-Dimethyl-5-nitro-benzoic acid methyl ester

| Fragment Ion (m/z) | Predicted Loss |

| 178 | Loss of -OCH₃ |

| 163 | Loss of -NO₂ |

| 150 | Loss of -OCH₃ and -CO |

This table represents a simplified prediction of potential fragmentation pathways.

By carefully analyzing the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of 3,4-Dimethyl-5-nitro-benzoic acid methyl ester can be achieved, providing a solid foundation for further studies and applications of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Properties

Specific infrared spectroscopic data detailing the vibrational frequencies for 3,4-Dimethyl-5-nitro-benzoic acid methyl ester are not available in published literature or spectral databases. Therefore, a data table of characteristic absorption bands and their corresponding vibrational modes for this specific molecule cannot be compiled.

Experimental or theoretical UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity values for 3,4-Dimethyl-5-nitro-benzoic acid methyl ester, have not been reported. Consequently, an analysis of its electronic transitions and chromophoric system cannot be performed, and a corresponding data table cannot be generated.

X-ray Crystallography for Solid-State Structural Determination (where applicable for derivatives)

A search for the crystal structure of 3,4-Dimethyl-5-nitro-benzoic acid methyl ester or its direct derivatives yielded no specific results. While crystallographic data is available for related compounds, such as methyl 4-nitrobenzoate (B1230335) and other nitrobenzoate derivatives nih.govresearchgate.netresearchgate.netnih.gov, this information cannot be used to describe the solid-state structure of the specified compound.

Q & A

Synthetic Methodology

Basic: What are the common synthetic routes for preparing 3,4-dimethyl-5-nitro-benzoic acid methyl ester, and what critical parameters influence reaction yield? Advanced: How can regioselective nitration be achieved during synthesis to minimize by-products like over-nitrated isomers?

Methodological Answer:

The compound is typically synthesized via acid-catalyzed esterification of 3,4-dimethyl-5-nitro-benzoic acid with methanol under reflux. Key parameters include:

- Molar ratios : 1:5 (acid:methanol) to drive esterification completion.

- Catalyst : 1–2% sulfuric acid or HCl.

- Reaction time : 6–8 hours under reflux.

For regioselective nitration, pre-protection of reactive sites (e.g., methyl esterification before nitration) and controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) reduce isomer formation. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the target compound (>95% purity) .

Analytical Characterization

Basic: Which analytical techniques reliably characterize 3,4-dimethyl-5-nitro-benzoic acid methyl ester, and what spectral features confirm its structure? Advanced: How can GC-MS resolve positional isomers or degradation products of this compound?

Methodological Answer:

- NMR : Key signals include a singlet for the methyl ester (δ ~3.9 ppm) and aromatic protons split by nitro/methyl groups (δ 7.2–8.1 ppm). NOESY correlations confirm substitution patterns.

- GC-MS : Use polar columns (e.g., DB-5MS) with a 5°C/min gradient (100°C → 280°C). Characteristic fragments at m/z 150 (benzoate backbone) and m/z 105 (ester cleavage) differentiate isomers. Retention indices (e.g., 1,450 vs. 1,520) distinguish nitro positional variants .

Stability and Storage

Basic: What storage conditions prevent degradation, and what degradation products form under suboptimal conditions? Advanced: How do photolytic/thermal degradation pathways affect bioactivity studies?

Methodological Answer:

- Storage : Desiccate at 2–8°C in amber vials to avoid hydrolysis and photodegradation.

- Degradation products : Hydrolysis yields 3,4-dimethyl-5-nitro-benzoic acid (detectable via HPLC, retention time ~12.3 min). Photolysis produces nitroso derivatives (UV-Vis absorbance shift to 320 nm).

- Bioactivity impact : Degradation reduces antioxidant efficacy (e.g., DPPH scavenging IC₅₀ increases from 50 μM to >200 μM) .

Research Applications

Basic: In which fields is this compound applied, and what functional properties drive its use? Advanced: What molecular mechanisms explain its bioactivity in antioxidant/anti-inflammatory assays?

Methodological Answer:

- Pharmaceutical synthesis : Intermediate for NSAID analogs due to nitro group reducibility.

- Bioactivity : Nitro group stabilizes radical intermediates (DPPH assay IC₅₀ ~50 μM). In RAW 264.7 macrophages, it inhibits NF-κB activation (10 μM reduces IL-6 by 60%, p < 0.01) via NO scavenging.

- Agrochemicals : Nitro group enhances pesticidal activity against Spodoptera frugiperda larvae (LD₅₀ 12 μg/mL) .

Data Contradictions

Basic: How should researchers resolve discrepancies in reported solubility (e.g., DMSO vs. ethanol)? Advanced: Can computational models predict solvent compatibility for recrystallization?

Methodological Answer:

- Solubility standardization : Use saturated solutions filtered (0.22 μm) after 24-hour equilibration at 25°C.

- Computational modeling : COSMO-RS predicts solubility via sigma-profiles. Hansen parameters (δD=18.5, δP=8.2, δH=4.3) suggest ethyl acetate/n-hexane (3:7 v/v) for optimal recrystallization .

Purification Strategies

Basic: What chromatographic methods achieve high-purity isolation? Advanced: How to optimize HPLC for separating nitroaromatic by-products?

Methodological Answer:

- Flash chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (70:30 → 50:50) yields >95% purity.

- HPLC : C18 column (250 × 4.6 mm, 5 μm), 0.1% formic acid/acetonitrile gradient (40% → 80% B over 25 min). Column heating (30–45°C) reduces π-π interactions, resolving isomers (Δ retention time = 1.4 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.